2-Methyl-3-morpholin-4-ylpropanoic acid
Description
Structural Significance and Classification within Carboxylic Acid and Heterocyclic Chemistry
From a structural standpoint, 2-Methyl-3-morpholin-4-ylpropanoic acid is a chiral carboxylic acid. The presence of a methyl group at the second carbon atom of the propanoic acid chain creates a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((2R)- and (2S)-2-methyl-3-morpholin-4-ylpropanoic acid). This chirality is a critical feature in medicinal chemistry, as different enantiomers of a compound often exhibit distinct biological activities and metabolic profiles.
The combination of the carboxylic acid group, the chiral methyl-substituted backbone, and the morpholine (B109124) heterocycle results in a molecule with a unique topographical and electronic landscape, suggesting potential for specific interactions with biological targets.
Historical Context and Evolution of Related Morpholine and Propanoic Acid Derivatives
While specific research on this compound is limited, the historical development of its parent structures, morpholine and propanoic acid, provides a rich context for its potential significance.
The morpholine moiety has been a staple in medicinal chemistry for decades. Its incorporation into drug candidates is often aimed at enhancing water solubility and metabolic stability, and it can also serve as a key pharmacophoric element interacting with biological targets. Numerous approved drugs across various therapeutic areas contain the morpholine ring, highlighting its versatility and acceptance in drug design.
Similarly, propanoic acid and its derivatives have a long history in chemical and pharmaceutical research. Arylpropionic acids, for instance, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of various substituents on the propanoic acid backbone has been a fruitful strategy for modulating the activity and properties of these compounds.
The synthesis of derivatives of the closely related 2-methyl-3-(N-morpholyl)propionic acid hydrazide has been reported, involving the condensation reaction of the hydrazide with various aromatic aldehydes and cyclic ketones. researchgate.net This work provides a glimpse into the chemical reactivity of the core structure and suggests that the parent carboxylic acid could serve as a versatile starting material for the synthesis of a library of related compounds. Spectroscopic characterization of these hydrazide derivatives using FTIR, 1H-NMR, and mass spectrometry has been performed, confirming their chemical structures. researchgate.net
Current Research Gaps and Challenges Pertaining to the Compound’s Exploration
Despite the established importance of its constituent parts, this compound itself remains a subject with significant research gaps. The primary challenges and areas ripe for exploration include:
Synthesis and Characterization: While the synthesis of the corresponding hydrazide has been documented, detailed and optimized synthetic routes specifically for this compound, including stereoselective methods to access the individual enantiomers, are not widely reported in the scientific literature. Comprehensive characterization of its physicochemical properties, such as its pKa, solubility in various solvents, and solid-state properties, is also lacking.
Biological Activity Screening: There is a notable absence of systematic screening of this compound and its simple derivatives for a broad range of biological activities. Given the prevalence of the morpholine and propanoic acid motifs in bioactive molecules, it is plausible that this compound could exhibit interesting pharmacological effects. For instance, the hydrazide derivative has been investigated for its spasmolytic activity.
Medicinal Chemistry Applications: The potential of this compound as a scaffold or building block in medicinal chemistry is largely unexplored. Its bifunctional nature, with a carboxylic acid handle for further derivatization and a morpholine ring for modulating pharmacokinetic properties, makes it an attractive candidate for the development of new chemical entities.
Computational Studies: In silico studies to predict the compound's ADME (absorption, distribution, metabolism, and excretion) properties, potential biological targets, and conformational preferences could provide valuable insights and guide future experimental work.
The limited available data on this compound underscores the vast untapped potential within the broader chemical space. Further research into its synthesis, properties, and biological activities is warranted to fully elucidate the scientific value of this intriguing molecule.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-morpholin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-7(8(10)11)6-9-2-4-12-5-3-9/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBNXJIZUXXODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 2 Methyl 3 Morpholin 4 Ylpropanoic Acid
Overview of Synthetic Approaches and Strategies
The synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid can be approached through several strategic disconnections, primarily revolving around the formation of the C-N bond between the morpholine (B109124) ring and the propanoic acid backbone. The two most prominent strategies are the aza-Michael addition (conjugate addition) and the Mannich reaction.
Multi-Step Synthesis Pathways
Multi-step syntheses for this compound typically involve the initial formation of a suitable precursor followed by subsequent transformations. A common and logical pathway is the aza-Michael addition of morpholine to an activated derivative of 2-methylpropenoic acid (methacrylic acid) .
This reaction involves the nucleophilic attack of the secondary amine of morpholine onto the β-carbon of a Michael acceptor, such as methyl methacrylate. The resulting ester can then be hydrolyzed to yield the target carboxylic acid.
Table 1: Plausible Multi-Step Synthesis via Aza-Michael Addition
| Step | Reactants | Reagents/Conditions | Product |
| 1. Aza-Michael Addition | Morpholine, Methyl Methacrylate | Neat or in a protic solvent (e.g., ethanol), room temperature or gentle heating | Methyl 2-methyl-3-morpholin-4-ylpropanoate |
| 2. Hydrolysis | Methyl 2-methyl-3-morpholin-4-ylpropanoate | Aqueous base (e.g., NaOH, KOH) followed by acidification (e.g., HCl) | This compound |
Another viable multi-step approach is the Mannich reaction , a three-component condensation involving morpholine, formaldehyde (B43269) (or its equivalent, paraformaldehyde), and a suitable propanoic acid derivative with an active α-hydrogen, such as malonic acid half-ester. Subsequent decarboxylation would lead to the desired product.
Direct Functionalization and Derivatization Routes
Direct functionalization routes to obtain this compound are less common and would likely involve the challenging selective C-H activation at the β-position of a 2-methylpropanoic acid derivative followed by amination with morpholine.
More practically, derivatization of a pre-existing molecule containing the core structure is a feasible strategy. For instance, the synthesis of 2-methyl-3-(N-morpholyl)propionic acid hydrazide has been reported, which implies the prior existence of the parent carboxylic acid or its ester. bohrium.com The hydrazide can then be used to synthesize a variety of derivatives. bohrium.com
Enantioselective Synthesis and Stereochemical Control Strategies
The presence of a chiral center at the C2 position of this compound necessitates the development of enantioselective synthetic methods to obtain specific stereoisomers, which is often crucial for biological applications.
Strategies for stereochemical control can be implemented during the key bond-forming step. For the aza-Michael addition , several approaches have been developed for analogous systems:
Use of Chiral Catalysts: Organocatalysts, such as chiral squaramides or cinchona alkaloids, have been successfully employed to catalyze the asymmetric conjugate addition of amines to α,β-unsaturated carbonyl compounds, affording products with high enantioselectivity. acs.orgnih.govbeilstein-journals.org
Chiral Auxiliaries: Attaching a chiral auxiliary to the Michael acceptor can direct the stereochemical outcome of the nucleophilic attack by morpholine. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
For the Mannich reaction , asymmetric variations are also well-established. Proline and its derivatives are effective organocatalysts for promoting stereoselective Mannich reactions. researchgate.net The catalyst forms a chiral enamine with the carbonyl component, which then reacts with the iminium ion generated from morpholine and formaldehyde, leading to the formation of one enantiomer in excess.
Detailed Mechanistic Investigations of Key Formation Reactions
The two primary reactions for the formation of the this compound backbone, the aza-Michael addition and the Mannich reaction, proceed through distinct and well-studied mechanisms.
The aza-Michael addition of morpholine to an α,β-unsaturated carbonyl compound, such as methyl methacrylate, is a conjugate addition. The reaction is initiated by the nucleophilic attack of the nitrogen atom of morpholine on the electron-deficient β-carbon of the Michael acceptor. This forms a zwitterionic enolate intermediate. Subsequent proton transfer, often facilitated by a protic solvent or another amine molecule, leads to the final product. Computational studies on similar systems suggest that for primary and secondary amines, the reaction often proceeds via a 1,2-addition mechanism forming a zwitterion, followed by a rate-determining amine-assisted proton transfer. acs.org
The Mannich reaction begins with the formation of an Eschenmoser-like salt, an iminium ion, from the reaction of morpholine and formaldehyde. oarjbp.comnih.gov In parallel, the active hydrogen compound (e.g., a propanoic acid derivative) is deprotonated to form an enolate. The enolate then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form a new carbon-carbon bond and generate the β-amino carbonyl compound. researchgate.net
Optimization of Reaction Conditions and Yield Enhancement Protocols
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.
For the aza-Michael addition , studies on similar reactions have shown that polar protic solvents can facilitate the proton transfer step and accelerate the reaction. However, in some cases, solvent-free conditions can also be effective. The use of Lewis acid catalysts can significantly increase the reaction rate, particularly for less reactive Michael acceptors.
In the context of the Mannich reaction , the choice of acid or base catalyst can significantly influence the reaction outcome. The reaction is often carried out under acidic conditions to promote the formation of the iminium ion. The temperature and reaction time need to be carefully controlled to prevent the formation of byproducts. For instance, in the synthesis of β-amino diaryldienones via a double-Mannich reaction, the amount of paraformaldehyde and the reaction time were critical for optimizing the yield and minimizing isomerization. nih.gov
Table 2: Factors for Optimization in the Synthesis of this compound
| Reaction | Parameter | Influence on Reaction |
| Aza-Michael Addition | Solvent | Polar protic solvents can accelerate the reaction. |
| Catalyst | Lewis acids can increase the rate of addition. | |
| Temperature | Higher temperatures may lead to side reactions. | |
| Mannich Reaction | Catalyst | Acid catalysis is typically required for iminium ion formation. |
| Reactant Ratio | Stoichiometry of reactants is crucial to avoid byproducts. | |
| Temperature | Affects reaction rate and selectivity. |
Implementation of Sustainable and Green Chemistry Principles in Synthesis
The principles of green chemistry can be effectively applied to the synthesis of this compound to minimize environmental impact and improve safety.
For the aza-Michael addition , several green approaches have been reported for related compounds. These include performing the reaction under solvent-free conditions or in environmentally benign solvents like water or ethanol (B145695). chemrxiv.orgnih.gov The aza-Michael reaction itself is an atom-economical process, as all the atoms of the reactants are incorporated into the product.
In the synthesis of the morpholine precursor itself, green methods are being developed. A recent one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide allows for the efficient conversion of 1,2-amino alcohols to morpholines, avoiding hazardous reagents. acs.orgchemrxiv.orgnih.gov
For the Mannich reaction , green alternatives include the use of water as a solvent and the development of recoverable and reusable catalysts. One-pot, multi-component reactions, which are characteristic of the Mannich reaction, are inherently more efficient and generate less waste compared to multi-step syntheses with isolation of intermediates. ajgreenchem.com
By adopting these strategies, the synthesis of this compound can be made more sustainable and environmentally friendly.
Chemical Reactivity and Derivatization Strategies of 2 Methyl 3 Morpholin 4 Ylpropanoic Acid
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group is typically the most reactive site in the molecule under a variety of conditions. It serves as a versatile handle for derivatization through several well-established organic reactions. These transformations allow for the conversion of the acidic and hydrophilic carboxyl group into other functional groups with different electronic and steric properties.
Key transformations include:
Esterification: In the presence of an acid catalyst, 2-methyl-3-morpholin-4-ylpropanoic acid can react with various alcohols to form the corresponding esters. libretexts.org This reaction is reversible and can be driven to completion by removing water, a byproduct, from the reaction mixture. mdpi.com This strategy is fundamental for modifying the compound's polarity and pharmacokinetic profile.
Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to yield amides. libretexts.org This transformation typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents (e.g., DCC, EDC). Direct thermal amidation with the removal of water is also a potential, though often harsh, method. mdpi.com
Reduction to an Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid functionality to a primary alcohol, yielding 2-methyl-3-morpholin-4-ylpropan-1-ol. This conversion fundamentally alters the nature of the functional group from an acid to an alcohol, opening up further derivatization possibilities.
Conversion to Acyl Halides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into a more reactive acyl chloride. This intermediate is not typically isolated but is used in situ to facilitate subsequent reactions like esterification and amidation under milder conditions. msu.edu
| Reaction Type | Reagent(s) | Product Functional Group | Significance |
|---|---|---|---|
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') | Modifies polarity and steric bulk. |
| Amide Formation | Amine (R'R''NH), Coupling Agent (e.g., EDC) | Amide (-CONR'R'') | Introduces new substituents and potential H-bond donors/acceptors. |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Removes the acidic proton and carbonyl group. |
| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride (-COCl) | Creates a highly reactive intermediate for further synthesis. |
Modifications and Functionalization of the Morpholine (B109124) Ring System
The morpholine ring in this compound features a tertiary amine nitrogen and saturated carbon-hydrogen bonds. The nitrogen atom is the primary site of reactivity within this heterocyclic system.
N-Oxidation: The lone pair of electrons on the morpholine nitrogen makes it susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can convert the tertiary amine into the corresponding N-oxide. This modification increases the polarity of the molecule and introduces a formal positive charge on the nitrogen atom.
Quaternization (N-Alkylation): As a tertiary amine, the morpholine nitrogen can act as a nucleophile and react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. This process introduces a permanent positive charge and an additional alkyl group, significantly altering the molecule's steric and electronic properties.
Direct functionalization of the C-H bonds on the morpholine ring is generally challenging due to their low reactivity. Such transformations typically require harsh conditions or specialized catalytic systems that are beyond the scope of standard derivatization strategies. The ring itself is stable and resistant to ring-opening reactions under normal conditions.
| Reaction Type | Reagent(s) | Resulting Structure | Key Change |
|---|---|---|---|
| N-Oxidation | m-CPBA or H₂O₂ | Morpholine N-oxide | Introduction of an N-O bond; increased polarity. |
| Quaternization | Alkyl Halide (R'-X) | Quaternary Ammonium Salt | Permanent positive charge; addition of an N-alkyl group. |
Reactivity and Stereochemical Implications of the Alkyl Chain
The alkyl chain of this compound contains a chiral center at the C2 (or alpha) position, which is substituted with a methyl group. The reactivity of this chain primarily involves the alpha-carbon.
The hydrogen atom attached to the alpha-carbon is weakly acidic and can be removed by a strong base to form an enolate. oregonstate.edu However, reactions involving enolate formation can have significant stereochemical consequences. Because the enolate intermediate is planar, its formation temporarily destroys the chirality at the alpha-center. Subsequent reaction of the enolate with an electrophile can occur from either face of the planar intermediate, potentially leading to a mixture of stereoisomers, a process known as racemization. sketchy.comlibretexts.org
A key reaction involving the alpha-position of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. libretexts.orgkhanacademy.org This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to introduce a bromine atom at the alpha-position. msu.edulibretexts.org This alpha-halo acid is a valuable synthetic intermediate that can undergo nucleophilic substitution reactions to introduce a variety of other functional groups. wikipedia.org However, the conditions of the HVZ reaction can also lead to racemization of the chiral center. msu.edu Therefore, any derivatization at the alpha-carbon must be carefully considered if the stereochemical integrity of the molecule is to be maintained.
Synthesis and Characterization of Structurally Related Analogues
The synthesis of analogues of this compound can be achieved by systematically modifying each of its three core components during the synthetic process or by derivatizing the final product. As a β-amino acid, its analogues are of interest in medicinal chemistry for their potential to form stable secondary structures in peptides. nih.govhilarispublisher.com
Strategies for generating structural analogues include:
Varying the Amine Component: The synthesis can be adapted by replacing morpholine with other cyclic secondary amines (e.g., piperidine (B6355638), thiomorpholine, piperazine) or acyclic secondary amines to explore the impact of the heterocyclic ring on the molecule's properties.
Modifying the Alkyl Chain: The starting materials can be changed to introduce different substituents at the alpha-position instead of the methyl group. For example, using different α-substituted Michael acceptors in a conjugate addition synthesis would lead to a variety of analogues. illinois.edu
Derivatization of the Carboxylic Acid: As detailed in section 3.1, the carboxylic acid can be converted into a wide array of esters and amides, providing a straightforward method to generate a library of related compounds.
| Modification Strategy | Component Targeted | Example Variation | Purpose |
|---|---|---|---|
| Alternative Amine | Morpholine Ring | Use piperidine or thiomorpholine | Evaluate the role of the heteroatoms in the ring. |
| Alkyl Chain Substitution | α-Methyl Group | Replace methyl with ethyl or benzyl | Investigate steric and electronic effects at the chiral center. |
| Functional Group Transformation | Carboxylic Acid | Convert to methyl ester or benzylamide | Modify solubility, polarity, and interaction potential. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C.
For this compound, ¹H NMR spectroscopy is expected to reveal distinct signals for each proton environment. The morpholine ring protons typically appear as complex multiplets in the 2.4-3.8 ppm range. The protons on the carbon adjacent to the nitrogen (N-CH₂) are expected to be downfield compared to those adjacent to the oxygen (O-CH₂). The protons of the propanoic acid backbone, including the methyl group, the methine proton at the chiral center, and the methylene group adjacent to the morpholine nitrogen, will each have characteristic chemical shifts and coupling patterns. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), depending on the solvent and concentration.
¹³C NMR spectroscopy provides complementary information by identifying the number of unique carbon environments. docbrown.info For this compound, separate signals are anticipated for the carbonyl carbon of the carboxylic acid (typically 170-185 ppm), the carbons of the morpholine ring (around 45-70 ppm), the chiral methine carbon, the methylene carbon, and the methyl carbon. docbrown.info The chemical shifts are influenced by the electronegativity of neighboring atoms, with carbons closer to oxygen and nitrogen atoms appearing further downfield. docbrown.info
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| COOH | >10 | Broad Singlet | N/A |
| Morpholine O-CH₂ | ~3.7 | Triplet | ~4.5 |
| Morpholine N-CH₂ | ~2.5 | Triplet | ~4.5 |
| CH (chiral center) | ~2.8-3.0 | Multiplet | ~7.0 |
| CH₂ (adjacent to morpholine) | ~2.6-2.8 | Multiplet | ~7.0 |
| CH₃ | ~1.2 | Doublet | ~7.0 |
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~178 |
| Morpholine O-CH₂ | ~67 |
| Morpholine N-CH₂ | ~54 |
| CH₂ (adjacent to morpholine) | ~60 |
| CH (chiral center) | ~40 |
| CH₃ | ~15 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₈H₁₅NO₃), the molecular weight is 173.21 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 173.
The fragmentation of the molecular ion would provide valuable structural information. A common fragmentation pathway for morpholine-containing compounds is the cleavage of the C-N bond, leading to the formation of a stable morpholinium ion or related fragments. The base peak in the mass spectrum of a related compound, 2-Methyl-3-morpholino-1,1-diphenylpropane-carboxylic acid, is observed at m/z 100, which could correspond to the morpholinomethyl cation ([C₅H₁₀NO]⁺). nih.gov Similar fragmentation could be expected for this compound. Other significant fragments could arise from the loss of the carboxylic acid group (as COOH or CO₂) and cleavage of the propanoic acid chain.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the molecule with high accuracy.
Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment Ion | Structural Formula of Fragment |
| 173 | Molecular Ion | [C₈H₁₅NO₃]⁺ |
| 128 | [M - COOH]⁺ | [C₇H₁₄NO]⁺ |
| 100 | [Morpholinomethyl cation]⁺ | [C₅H₁₀NO]⁺ |
| 86 | [Morpholine radical cation]⁺ | [C₄H₈NO]⁺ |
| 71 | [M - Morpholine - CO]⁺ | [C₄H₇O]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes vibrations of the chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. docbrown.infodocbrown.info A strong, sharp absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.info The C-N stretching vibrations of the tertiary amine in the morpholine ring are expected to appear in the 1000-1250 cm⁻¹ region. The C-O-C stretching of the ether linkage within the morpholine ring typically gives a strong band around 1100 cm⁻¹. Finally, C-H stretching vibrations for the alkyl portions of the molecule would be observed in the 2850-3000 cm⁻¹ range. docbrown.info
Interactive Table 4: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 2850-3000 | C-H stretch | Alkyl |
| 1700-1725 (strong) | C=O stretch | Carboxylic Acid |
| 1000-1250 | C-N stretch | Tertiary Amine (Morpholine) |
| ~1100 (strong) | C-O-C stretch | Ether (Morpholine) |
Computational Chemistry and Theoretical Modeling of 2 Methyl 3 Morpholin 4 Ylpropanoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
There is no available research detailing quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock (HF) methods, applied to 2-Methyl-3-morpholin-4-ylpropanoic acid. As a result, information on its electronic structure, including molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and calculated reactivity descriptors like chemical hardness, softness, and electrophilicity index, is not available.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
No published studies were found that have conducted molecular dynamics (MD) simulations on this compound. Therefore, there is no data on its conformational landscape, the stability of different conformers, or the nature of its intermolecular interactions with solvents or other molecules as would be revealed by such simulations.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
While experimental spectroscopic data may exist, there are no available computational studies that predict the spectroscopic parameters of this compound. This includes the prediction of NMR chemical shifts, infrared vibrational frequencies, or UV-Vis absorption spectra and their correlation with experimental findings. A patent document mentions that IR spectroscopy can be used for analysis, but provides no specific data. google.com
Reaction Pathway Simulations and Transition State Characterization
No computational studies on the reaction pathways involving this compound have been found. This includes the simulation of its synthesis or degradation pathways and the characterization of any associated transition states.
Biochemical Interactions and Enzymatic Studies Involving 2 Methyl 3 Morpholin 4 Ylpropanoic Acid
Investigations into Enzyme Inhibition Mechanisms and Specificity
The study of a compound's potential as an enzyme inhibitor is a cornerstone of drug discovery and biochemical research. Investigations would seek to determine if and how 2-Methyl-3-morpholin-4-ylpropanoic acid interacts with specific enzymes, and the nature of that interaction.
To investigate the inhibitory effects of this compound, a series of in vitro enzyme assays would be conducted. These assays are designed to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the compound.
Methodologies:
Spectrophotometric Assays: These assays are commonly used and rely on a change in absorbance of a substrate or product to monitor the reaction progress.
Fluorometric Assays: These are highly sensitive assays that measure changes in fluorescence upon enzyme activity.
Luminometric Assays: These assays are based on the production of light and are often used for ATP-dependent enzymes.
Radiometric Assays: These involve the use of radioactively labeled substrates to track their conversion to products.
Kinetic Characterization: Should this compound show inhibitory activity, kinetic studies would be performed to determine the mechanism of inhibition. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data would then be plotted using methods such as the Lineweaver-Burk or Michaelis-Menten plots to determine key kinetic parameters.
Table 1: Key Parameters in Enzyme Inhibition Kinetics
| Parameter | Description | Implication for Inhibition Type |
| Km | Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax. | Can increase, decrease, or remain unchanged depending on the inhibition mechanism. |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Can decrease or remain unchanged depending on the inhibition mechanism. |
| Ki | Inhibition constant; a measure of the inhibitor's potency. | A lower Ki value indicates a more potent inhibitor. |
Identifying the specific enzyme or enzymes that this compound targets is a critical step. This involves a combination of computational and experimental approaches.
Target Identification Methods:
Affinity Chromatography: The compound is immobilized on a solid support to "fish" for its binding partners from a cell lysate.
Computational Target Prediction: In silico methods, such as reverse docking, can predict potential protein targets based on the compound's structure.
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes to identify active enzymes in a complex biological sample that interact with the compound.
Once a potential target is identified, validation studies are essential to confirm the interaction and its biological relevance. This can involve genetic methods like RNA interference (RNAi) or CRISPR-Cas9 to knockdown the target enzyme and observe if it mimics the effects of the compound.
Structure-Activity Relationship (SAR) Studies of Synthesized Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing and testing analogues of a lead compound to understand which chemical features are crucial for its biological activity. For this compound, this would involve systematically modifying its different parts: the morpholine (B109124) ring, the propanoic acid chain, and the methyl group.
Table 2: Potential Modifications for SAR Studies of this compound
| Moiety to Modify | Potential Modifications | Rationale |
| Morpholine Ring | Replacement with other heterocyclic rings (e.g., piperidine (B6355638), thiomorpholine). Substitution on the ring. | To explore the importance of the heteroatoms and ring size for activity. |
| Propanoic Acid Chain | Varying the length of the alkyl chain. Introducing different functional groups. | To probe the optimal distance between the morpholine ring and the carboxylic acid and the role of the acid group. |
| Methyl Group | Replacement with other alkyl groups (e.g., ethyl, propyl). Removal of the methyl group. | To investigate the impact of steric bulk and lipophilicity at this position. |
The synthesized analogues would be subjected to the same enzyme assays to determine their potency (e.g., IC50 or Ki values). This data allows for the construction of an SAR map, guiding the design of more potent and selective compounds.
Molecular Recognition and Binding Mode Analysis with Biological Macromolecules
Understanding how this compound binds to its target protein at the molecular level is crucial for rational drug design. This is achieved through a combination of computational and experimental techniques.
Computational Methods:
Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a protein target. It can provide insights into potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound-protein complex over time, providing a more realistic view of the binding interactions and their stability.
Experimental Methods:
X-ray Crystallography: If the target protein can be crystallized with the compound bound, this technique can provide a high-resolution 3D structure of the complex, revealing the precise binding mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the interactions between the compound and the protein in solution, providing information on which parts of the compound and the protein are in close proximity.
Exploration of Other Biochemical Pathways and Interacting Systems
Beyond a single enzyme target, it is important to investigate the broader effects of this compound on other biochemical pathways and cellular systems. This helps to identify potential off-target effects and can uncover novel mechanisms of action.
Approaches for Pathway Analysis:
Cell-based Assays: A wide range of assays can be used to assess the compound's effects on cellular processes such as cell proliferation, apoptosis, and signal transduction pathways.
'Omics' Technologies:
Proteomics: Can identify changes in the expression levels of proteins in response to the compound.
Metabolomics: Can reveal alterations in cellular metabolism by measuring the levels of various metabolites.
These global profiling techniques can provide a comprehensive view of the compound's biological activities and help to generate new hypotheses about its mechanism of action and potential therapeutic applications.
Chromatographic and Advanced Analytical Methodologies for 2 Methyl 3 Morpholin 4 Ylpropanoic Acid
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Chiral Separations
High-performance liquid chromatography stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 2-Methyl-3-morpholin-4-ylpropanoic acid. Its versatility allows for both the determination of purity by separating the main compound from any related substances or degradation products, and for the resolution of its enantiomers, which is critical given the presence of a chiral center.
Purity Assessment:
Reversed-phase HPLC (RP-HPLC) is the most common mode for purity analysis. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, which possesses both polar (carboxylic acid, morpholine (B109124) nitrogen) and non-polar (methyl group, carbon backbone) characteristics, RP-HPLC offers excellent resolving power.
A typical HPLC system for purity assessment would consist of a C18 column, a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer at a slightly acidic pH to ensure the protonation of the morpholine nitrogen and suppression of the carboxylate anion, thereby improving peak shape and retention. Detection is commonly achieved using an ultraviolet (UV) detector, as the molecule is expected to have some UV absorbance, although it may be weak. If the chromophore is weak, a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) could be employed.
Chiral Separations:
The separation of the enantiomers of this compound is crucial as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC can be performed using either a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Direct separation on a CSP is often the preferred method. For a β-amino acid derivative such as this, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are often effective. chromatographytoday.com The choice of mobile phase, typically a mixture of an organic solvent like ethanol (B145695) or isopropanol (B130326) with a small amount of an acidic or basic additive, is critical for achieving optimal enantiomeric resolution. tandfonline.com Alternatively, a crown ether-based CSP could be utilized, which is particularly effective for the separation of primary amines, and may show utility for this tertiary amine-containing compound under acidic mobile phase conditions. mdpi.com
Table 1: Hypothetical HPLC Conditions for the Analysis of this compound
| Parameter | Purity Assessment (RP-HPLC) | Chiral Separation (CSP-HPLC) |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralcel OD-H, Crownpak CR(+)) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Ethanol:Hexane with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 210 nm or CAD/ELSD | UV at 220 nm or Polarimeter |
| Temperature | 30 °C | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas chromatography is a powerful technique for the separation of volatile compounds. However, this compound is a polar and non-volatile zwitterionic compound at neutral pH, making it unsuitable for direct GC analysis. sigmaaldrich.com Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. jfda-online.com
Derivatization Strategies:
Two primary derivatization approaches can be considered for this molecule: silylation and esterification followed by acylation.
Silylation: This is a common derivatization technique for compounds containing active hydrogens, such as in the carboxylic acid group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. nih.gov
Esterification and Acylation: The carboxylic acid group can be esterified, for example, by reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst. This would be followed by acylation of the morpholine nitrogen, although this is less common for tertiary amines. A more likely approach would be derivatization targeting the carboxylic acid group alone.
Another potential derivatization strategy for the morpholine moiety, although more commonly applied to secondary amines, is nitrosation. Reaction with a nitrosating agent like sodium nitrite (B80452) in an acidic medium can form a more volatile N-nitroso derivative. nih.govresearchgate.net
GC-MS Analysis:
Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column, such as a 5% phenyl-polysiloxane, is typically used. The mass spectrometer then detects and fragments the eluted derivative, providing a mass spectrum that can be used for identification and quantification. The fragmentation pattern will be characteristic of the specific derivative formed.
Table 2: Proposed GC-MS Analysis Parameters for Derivatized this compound
| Parameter | Silylated Derivative | N-Nitroso Derivative |
|---|---|---|
| Derivatization Reagent | BSTFA with 1% TMCS | Sodium Nitrite in Acidic Medium |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | DB-1701 (30 m x 0.25 mm, 0.25 µm) nih.gov |
| Injector Temperature | 250 °C | 230 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min | 80 °C (1 min), ramp to 250 °C at 15 °C/min |
| MS Ion Source Temp. | 230 °C | 200 °C |
| MS Quadrupole Temp. | 150 °C | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
Capillary Electrophoresis for High-Resolution Separations and Purity Profiling
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is an excellent alternative and complementary technique to HPLC for purity profiling, offering a different separation mechanism and often higher efficiency.
Capillary Zone Electrophoresis (CZE):
As this compound is a zwitterionic compound, its charge is pH-dependent. In CZE, the separation is based on the charge-to-size ratio of the analytes. At a low pH, the carboxylic acid will be protonated (neutral) and the morpholine nitrogen will be protonated (positive charge), resulting in a net positive charge. At a high pH, the carboxylic acid will be deprotonated (negative charge) and the morpholine nitrogen will be neutral, leading to a net negative charge. At its isoelectric point (pI), the net charge will be zero. By carefully selecting the pH of the background electrolyte (BGE), the charge and thus the electrophoretic mobility of the compound and its impurities can be manipulated to achieve separation. For zwitterionic compounds like amino acids, CZE with a zwitterionic buffer can provide excellent separation. nih.gov
Micellar Electrokinetic Chromatography (MEKC):
MEKC is a mode of CE that can be used to separate both charged and neutral compounds. wikipedia.org In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration, forming micelles. Separation is based on the differential partitioning of the analytes between the micelles (a pseudo-stationary phase) and the surrounding aqueous buffer (the mobile phase). nih.gov This technique would be particularly useful for separating this compound from any non-ionizable or hydrophobic impurities. The choice of surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS) and the addition of organic modifiers to the BGE can be optimized to achieve the desired separation. ijpsonline.com
Table 3: Potential Capillary Electrophoresis Conditions
| Parameter | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |
|---|---|---|
| Capillary | Fused Silica (e.g., 50 cm x 50 µm i.d.) | Fused Silica (e.g., 60 cm x 75 µm i.d.) |
| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5 or 9.0) | 25 mM Borate buffer (pH 9.2) with 50 mM SDS |
| Voltage | 20 kV | -25 kV |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 200 nm | UV at 214 nm |
Spectrophotometric and Titrimetric Methods for Quantitative Analysis of Functional Groups
While chromatographic and electrophoretic methods are ideal for separation and purity profiling, spectrophotometric and titrimetric methods can provide simple and cost-effective means for the quantitative analysis of the functional groups present in this compound.
Spectrophotometric Methods:
Direct UV-Vis spectrophotometry for the quantification of this compound may be challenging due to the lack of a strong chromophore in the molecule. The morpholine moiety itself has a weak UV absorbance at short wavelengths. rsc.org However, derivatization reactions that introduce a chromophore can be employed. For instance, the morpholine group could potentially react with a suitable reagent to form a colored product that can be quantified spectrophotometrically. For example, morpholine can be determined by reacting it with the sodium salt of 1,2-naphthoquinone-4-sulfonic acid to form a colored complex. ijmread.com
Titrimetric Methods:
Given the presence of both a carboxylic acid and a basic tertiary amine, acid-base titration is a viable method for the quantitative analysis of this compound. The titration curve of an amino acid typically shows distinct equivalence points corresponding to the titration of the acidic and basic functional groups. geeksforgeeks.org
A potentiometric titration can be performed by dissolving the compound in a suitable solvent (e.g., water or a mixed aqueous-organic solvent) and titrating with a standardized solution of a strong base (e.g., sodium hydroxide) to quantify the carboxylic acid group. Conversely, titration with a standardized solution of a strong acid (e.g., hydrochloric acid) can be used to quantify the basic morpholine nitrogen. The endpoints can be detected using a pH electrode, and the amount of titrant consumed is directly proportional to the amount of the respective functional group present in the sample.
Table 4: Titrimetric Analysis Parameters
| Parameter | Quantification of Carboxylic Acid | Quantification of Morpholine Nitrogen |
|---|---|---|
| Titrant | 0.1 M Sodium Hydroxide | 0.1 M Hydrochloric Acid |
| Solvent | Water or Water/Ethanol mixture | Water or Glacial Acetic Acid |
| Endpoint Detection | Potentiometric (pH meter) or Colorimetric Indicator (e.g., Phenolphthalein) | Potentiometric (pH meter) or Colorimetric Indicator (e.g., Methyl Orange) |
Future Directions and Emerging Research Avenues for 2 Methyl 3 Morpholin 4 Ylpropanoic Acid
Exploration of Novel and Efficient Synthetic Routes and Catalytic Systems
The synthesis of morpholine-containing molecules is a subject of intense study due to their biological and pharmacological importance. researchgate.net While established routes to morpholine (B109124) derivatives exist, future research concerning 2-Methyl-3-morpholin-4-ylpropanoic acid will likely focus on the development of more efficient, stereoselective, and environmentally sustainable synthetic strategies.
Recent advances in the synthesis of morpholine analogues have highlighted several promising avenues:
Catalytic Asymmetric Synthesis: The development of catalytic approaches for the enantioselective synthesis of substituted morpholines is a key area of interest. acs.org For instance, tandem one-pot reactions employing hydroamination and asymmetric transfer hydrogenation have successfully produced chiral 3-substituted morpholines with high enantiomeric excess. acs.org Future work could adapt these catalytic systems, such as those using ruthenium or titanium catalysts, for the stereocontrolled synthesis of the specific stereoisomers of this compound.
Flow Chemistry: Continuous flow conditions are being explored for the synthesis of substituted morpholines, offering advantages in terms of safety, scalability, and reaction control. researchgate.net Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
Novel Building Blocks: Research into new starting materials, such as employing enantiopure glycidol (B123203) to create key morpholine precursors, provides access to optically pure morpholino monomers. rsc.org This strategy allows for the creation of diverse derivatives with controlled stereochemistry. rsc.org
| Catalytic Strategy | Catalyst Type | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ruthenium Complexes (e.g., RuCl(S,S)-Ts-DPEN) | High enantioselectivity (>95% ee) for chiral centers. acs.org | Control of the stereocenter at the C2 methyl group. |
| Hydroamination/Cyclization | Titanium Complexes (e.g., bis(amidate)bis(amido)Ti) | Efficient one-pot synthesis of cyclic imines for morpholine construction. acs.org | Streamlined synthesis of the core morpholine ring. |
| Lewis Acid Catalysis | TMSOTf, Boron Trifluoride Etherate | Catalyzes key cyclization and condensation steps. researchgate.netrsc.org | Facilitating ring closure to form the morpholine scaffold. |
| Photocatalysis | Not specified in provided abstracts | Mild reaction conditions, potential for novel bond formations. researchgate.net | Exploration of green chemistry routes for synthesis. |
Design and Development of Advanced Materials Incorporating the Morpholinopropanoic Acid Scaffold
The unique structural and chemical properties of the morpholine moiety make it an attractive component for advanced materials. e3s-conferences.org Future research is expected to leverage the this compound scaffold in the development of new polymers, resins, and functional materials.
Promising research directions include:
Polymer Science: Morpholine derivatives can serve as curing agents, stabilizers, and cross-linking agents in the production of polymers. e3s-conferences.org The incorporation of this compound could be explored to create polymers with enhanced mechanical strength, thermal stability, or specific surface properties. Its carboxylic acid and tertiary amine functionalities offer multiple points for polymerization or grafting onto existing polymer backbones.
Corrosion Inhibitors: Morpholine is known for its role as a corrosion inhibitor, particularly in water treatment processes for industrial equipment. e3s-conferences.org The specific structure of this compound could be investigated for its efficacy in forming protective films on metal surfaces, potentially offering improved performance or lower environmental impact compared to existing inhibitors.
Biomaterials: Given the prevalence of the morpholine scaffold in bioactive molecules, there is potential for using this compound in the development of biomaterials. This could include its use in creating drug delivery systems, hydrogels, or functionalized surfaces for biomedical devices where its biocompatibility and specific interaction capabilities could be advantageous.
Deeper Elucidation of Stereochemical Preferences and Their Impact on Interactions
The generation of complex, C-functionalized morpholine derivatives with controlled stereochemistry is currently an underexplored area of research. nih.govacs.org this compound possesses a chiral center at the C2 position, meaning it can exist as two distinct enantiomers. The spatial arrangement of the methyl group will significantly influence how the molecule interacts with chiral environments, such as biological receptors or chiral catalysts.
Future research should focus on:
Stereoselective Synthesis: Developing synthetic methods that selectively produce either the (R)- or (S)-enantiomer of this compound is crucial. This will allow for the systematic evaluation of each stereoisomer's properties. nih.gov
Structure-Activity Relationship (SAR) Studies: A key aspect of medicinal chemistry is understanding how the three-dimensional structure of a molecule affects its biological activity. e3s-conferences.org By synthesizing and testing both enantiomers of this compound and its derivatives, researchers can determine which stereochemical configuration is preferred for a given biological target.
Conformational Analysis: The morpholine ring can adopt different conformations (e.g., chair, boat). The substitution pattern, including the methylpropanoic acid group, will influence the conformational equilibrium. Understanding these preferences is vital for predicting how the molecule will bind to a target. researchgate.net
Advancement of Computational Models for Predictive Chemistry and Biological Activity
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and materials science. For this compound, advancing computational models can accelerate research and reduce experimental costs.
Emerging avenues in this area include:
Molecular Docking and Dynamics: Molecular modeling has been used to understand how morpholine-containing compounds bind to biological targets like the mTOR protein kinase. e3s-conferences.org Similar computational docking and molecular dynamics simulations can be employed to predict the binding affinity and mode of interaction of the individual enantiomers of this compound with various enzymes or receptors.
Quantitative Structure-Activity Relationship (QSAR): By creating a library of derivatives based on the this compound scaffold and testing their biological activity, QSAR models can be developed. These models use statistical methods to correlate chemical structures with physical, chemical, or biological properties, enabling the prediction of the activity of yet-unsynthesized compounds.
Pharmacokinetic Modeling (ADMET Prediction): The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net Computational models can predict these ADMET properties for this compound, helping to prioritize derivatives with favorable drug-like characteristics.
| Computational Model | Objective | Predicted Parameters |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity to a biological target. | Binding energy, protein-ligand interactions, preferred orientation. |
| Molecular Dynamics | Simulate the movement and interaction of the molecule with its environment over time. | Conformational stability, binding free energy, solvent effects. |
| QSAR | Correlate chemical structure with biological activity. | Potency (e.g., IC50, EC50), selectivity. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. | Solubility, permeability, metabolic stability, potential toxicity. |
Unexplored Biochemical and Chemical Pathways for Further Investigation
While the morpholine scaffold is well-known in medicinal chemistry, the specific biochemical and chemical pathways involving this compound are largely unexplored.
Future investigations could delve into:
Metabolic Pathways: The biodegradation of morpholine has been studied, particularly in Mycobacterium species, where a key enzyme is morpholine monooxygenase, a cytochrome P450-containing enzyme. ethz.ch This enzyme hydroxylates the morpholine ring, initiating its degradation. ethz.ch Investigating how the methylpropanoic acid substitution affects this metabolic pathway is a critical research question. Understanding its metabolic fate in various organisms is essential for assessing its biocompatibility and environmental impact.
Enzymatic Interactions: Given its structural similarity to amino acids, this compound could be explored as a potential inhibitor or substrate for various enzymes. For example, it could be tested for activity against enzymes involved in amino acid metabolism or transport.
Chemical Derivatization and Reactivity: The carboxylic acid and tertiary amine groups of this compound provide handles for a wide range of chemical transformations. Exploring its reactivity in reactions like amidation, esterification, and N-oxidation can lead to the creation of diverse chemical libraries for screening in various applications, from pharmaceuticals to agrochemicals. e3s-conferences.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-3-morpholin-4-ylpropanoic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves coupling morpholine with a suitably functionalized propanoic acid precursor. Key steps include:
- Nucleophilic substitution : Reacting 2-methyl-3-chloropropanoic acid with morpholine under basic conditions (e.g., K₂CO₃ in DMF or methanol) .
- Catalytic optimization : Use of polar aprotic solvents (DMF, DMSO) enhances reaction rates. Temperature control (60–80°C) balances yield and side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Monitor via TLC or HPLC .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Adhere to safety protocols for morpholine derivatives:
- Engineering controls : Use fume hoods to limit airborne exposure; ensure local exhaust ventilation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Emergency measures : Immediate rinsing with water (15+ minutes) for skin/eye exposure; use emergency showers/eye wash stations .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : ¹H/¹³C NMR confirms structural integrity (e.g., morpholine ring protons at δ 2.5–3.5 ppm; propanoic acid carbonyl at δ 170–175 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve impurities; ESI-MS detects [M+H]+ ions .
- Melting point : Compare with literature values (if available) to assess purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?
- Methodological Answer :
- Variable temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting .
- 2D NMR (COSY, HSQC) : Assign overlapping signals; confirm connectivity between morpholine and propanoic acid moieties .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
Q. What strategies are recommended for impurity profiling of this compound in pharmaceutical contexts?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways .
- HPLC-DAD/ELSD : Use gradient elution (e.g., 10–90% acetonitrile in 20 min) to separate impurities. Reference EP/Ph. Eur. guidelines for thresholds (e.g., ≤0.15% for unknown impurities) .
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of CO₂ for decarboxylated byproducts) .
Q. How can X-ray crystallography be applied to confirm the stereochemistry of this compound?
- Methodological Answer :
- Crystal growth : Use slow evaporation of a saturated solution in ethanol/water (1:1) at 4°C .
- Data collection : Employ synchrotron radiation or Cu-Kα sources (λ = 1.5418 Å). SHELXT/SHELXL software solves/refines structures .
- Validation : Check R-factors (<5%) and residual electron density maps for disorder .
Q. What computational tools are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer :
- LogP calculation : Use ChemAxon or ACD/Labs to estimate hydrophobicity (critical for bioavailability) .
- pKa prediction : Software like MarvinSuite models ionization states (morpholine N: pKa ~7.5; propanoic acid: pKa ~4.5) .
- Molecular dynamics (MD) : Simulate solubility and aggregation behavior in aqueous/organic solvents (GROMACS, AMBER) .
Data Contradiction & Troubleshooting
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purity assessment : Re-purify via recrystallization (e.g., hot ethanol) and re-analyze .
- Polymorphism screening : Test crystallization in different solvents (e.g., acetone vs. ethyl acetate) .
- DSC/TGA : Differential scanning calorimetry detects polymorphic transitions or decomposition .
Q. What experimental design principles minimize side reactions during the synthesis of morpholine-containing compounds?
- Methodological Answer :
- Protecting groups : Temporarily block reactive sites (e.g., propanoic acid as a methyl ester) to prevent unwanted cyclization .
- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps to reduce nitro/byproduct formation .
- In situ monitoring : Use ReactIR or PAT tools to track intermediate formation and adjust reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
